Vicagrel Demonstrates Superior Antiplatelet Effect in CYP2C19 Loss-of-Function Carriers vs. Clopidogrel
Vicagrel provides superior inhibition of platelet aggregation (IPA) compared to clopidogrel in patients carrying CYP2C19 loss-of-function (LOF) alleles, a population at risk for clopidogrel resistance [1]. In a post-hoc analysis of a Phase II trial, among LOF carriers, vicagrel-treated groups showed significantly higher %IPA than the clopidogrel group at 6-8 hours post-loading dose and at 7-10 days [1].
| Evidence Dimension | Percentage inhibition of platelet aggregation (%IPA) at 7-10 days |
|---|---|
| Target Compound Data | Vicagrel 7.5 mg: 39.8% (31.8, 47.9); Vicagrel 6 mg: 34.4% (26.1, 42.6); Vicagrel 5 mg: 22.4% (14.2, 30.5) |
| Comparator Or Baseline | Clopidogrel 75 mg: 24.7% (16.3, 33.2) |
| Quantified Difference | P=0.001 for the comparison across groups; Vicagrel 7.5 mg showed 1.6-fold higher median %IPA |
| Conditions | Patients with CYP2C19 LOF alleles (*2/*2, *2/*3, *3/*3) undergoing PCI, assessed by VerifyNow P2Y12 assay. |
Why This Matters
This data directly supports the use of Vicagrel over Clopidogrel for a large, genetically-defined patient population (up to 30% of Caucasians and >55% of Asians) who may not respond adequately to standard-of-care antiplatelet therapy.
- [1] Cao, Y., et al. (2024). Comparison of the antiplatelet effects between vicagrel and clopidogrel in patients with different cytochrome P450 2C19 genotypes. Chinese Journal of Cardiology, 52(5), 493-499. doi: 10.3760/cma.j.cn112148-20240116-00038 View Source
